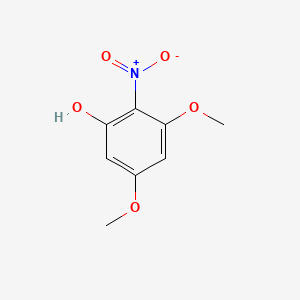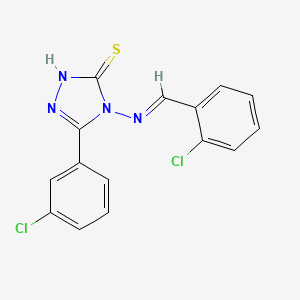![molecular formula C21H18F2N6O2 B12011807 4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12011807.png)
4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a chemical compound with the molecular formula C21H18F2N6O2. It falls within the class of hydrazones, which are derivatives of aldehydes or ketones formed by the condensation of hydrazine with a carbonyl compound. This compound exhibits interesting properties due to its unique structure, making it relevant in various scientific contexts.
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of 4-Fluorobenzaldehyde hydrazone involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate. The reaction proceeds via condensation, resulting in the formation of the hydrazone. The overall reaction can be represented as follows:
4-Fluorobenzaldehyde+Hydrazine hydrate→4-Fluorobenzaldehyde hydrazone
Reaction Conditions::- Reactants: 4-fluorobenzaldehyde, hydrazine hydrate
- Solvent: Typically an organic solvent (e.g., ethanol, methanol)
- Temperature: Room temperature or reflux
- Catalyst: None required
Industrial Production:: While industrial-scale production methods for this specific compound are not widely documented, laboratory-scale synthesis is feasible.
Análisis De Reacciones Químicas
4-Fluorobenzaldehyde hydrazone can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding oximes or other derivatives.
Reduction: Reduction of the hydrazone can yield the corresponding amines.
Substitution: The hydrazone functional group can be substituted with other nucleophiles.
Common Reagents and Conditions: Reagents such as sodium borohydride (for reduction) or hydrogen peroxide (for oxidation) are commonly employed.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: 4-Fluorobenzaldehyde hydrazone serves as a versatile building block for the synthesis of more complex molecules.
Fluorination Strategy: Its fluorinated moiety contributes to the design of fluorinated compounds with specific properties.
Antimicrobial Activity: Some hydrazones exhibit antimicrobial properties, and further exploration of this compound’s biological effects is warranted.
Drug Development: Researchers may investigate its potential as a scaffold for drug development.
Dye Synthesis: The compound’s aromatic structure makes it relevant in dye synthesis.
Agrochemicals: It could be explored for use in agrochemicals.
Mecanismo De Acción
The precise mechanism of action for 4-Fluorobenzaldehyde hydrazone remains an area of ongoing research. its structural features suggest potential interactions with biological targets, possibly affecting enzymatic processes or cellular pathways.
Comparación Con Compuestos Similares
While 4-Fluorobenzaldehyde hydrazone is unique due to its fluorine substitution, similar hydrazones include 4-hydroxybenzaldehyde hydrazone , which shares some structural characteristics.
Propiedades
Fórmula molecular |
C21H18F2N6O2 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
7-[(4-fluorophenyl)methyl]-8-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H18F2N6O2/c1-27-18-17(19(30)28(2)21(27)31)29(12-14-5-9-16(23)10-6-14)20(25-18)26-24-11-13-3-7-15(22)8-4-13/h3-11H,12H2,1-2H3,(H,25,26)/b24-11- |
Clave InChI |
FPEOUURVTVZUOH-MYKKPKGFSA-N |
SMILES isomérico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C\C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011737.png)
![N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide](/img/structure/B12011742.png)
![2-[(4-methoxybenzyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12011743.png)



![1-(Hexadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011772.png)
![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B12011778.png)
amino]benzoate](/img/structure/B12011781.png)
![Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011788.png)

![5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011813.png)
